3-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a bicyclic ring system and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the functional groups: This involves various organic reactions such as sulfonation, amidation, and esterification to introduce the tert-butylamino, sulfonyl, anilino, and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Used in the production of dyes and herbicides.
Uniqueness
3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H24N2O6S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[[4-(tert-butylsulfamoyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O6S/c1-18(2,3)20-27(24,25)11-6-4-10(5-7-11)19-16(21)14-12-8-9-13(26-12)15(14)17(22)23/h4-7,12-15,20H,8-9H2,1-3H3,(H,19,21)(H,22,23) |
InChI Key |
ZAICVBVBOXRORG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)O3 |
Origin of Product |
United States |
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